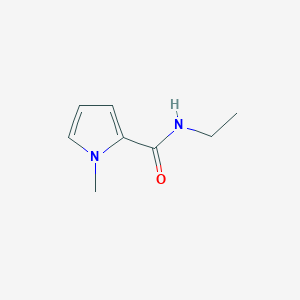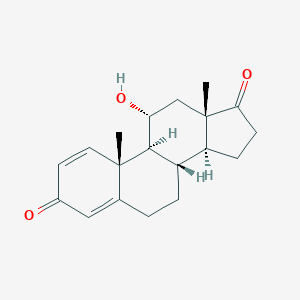
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione, also known as 11-OHA4, is a synthetic steroid hormone that has been the subject of extensive scientific research. This compound has gained attention due to its potential as a therapeutic agent for various medical conditions, including breast cancer, prostate cancer, and osteoporosis.
Wissenschaftliche Forschungsanwendungen
Microbial Transformation and Biocatalysis
- Microbial Transformation by Beauveria bassiana : The fungus Beauveria bassiana was shown to be an effective biocatalyst for hydroxylation and reduction of steroid compounds, producing 11alpha-hydroxyandrost-4-ene-3,17-dione as a major product (Xiong et al., 2006).
- Transformation by Cephalosporium Aphidicola : Cephalosporium Aphidicola, a microbial agent, was used in the fermentation of androstadienedione, yielding various hydroxylated and reductive metabolites including 11alpha-hydroxyandrosta-1,4-diene-3,17-dione (Choudhary et al., 2002).
- Fermentation with Curvularia lunata : This process involved the use of Curvularia lunata, a fungal species, which resulted in the formation of several metabolites including 11alpha-hydroxyandrost-4-ene-3,17-dione (Choudhary et al., 2004).
Production and Structural Analysis
- Biocatalyst-Mediated Production : Colletotrichum lini AS3.4486, a strain of microorganism, was reported for its ability to catalyze dihydroxylation of androstadienedione, producing compounds including 11,15-dihydroxy derivatives (Qiao et al., 2017).
- Conversion of Soybean Phytosterol : A study showed the transformation of phytosterol into various steroid derivatives, including 9α-hydroxyandrost-4-ene-3,17-dione, a related compound (Savinova et al., 2020).
- Dehydration Methods in Organic Solvents : Research has proposed effective methods for the dehydration of hydroxyandrostenedione derivatives, emphasizing on their transformation in organic solvents (Savinova et al., 2017).
Metabolism and Enzymatic Activities
- Metabolism Studies : Investigations into the metabolism of steroids like 4-hydroxyandrostenedione have yielded insights into the biotransformation pathways and potential metabolites, including related hydroxylated compounds (Kohler et al., 2007).
- Enzymatic Transformation by Neurospora crassa : Neurospora crassa, a filamentous fungus, was utilized to transform androst-4-en-3,17-dione, producing several metabolites including hydroxylated derivatives (Faramarzi et al., 2008).
Eigenschaften
CAS-Nummer |
7801-18-5 |
|---|---|
Produktname |
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione |
Molekularformel |
C19H24O3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11R,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3/t13-,14-,15+,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
ZHOLUHXKCIXGSR-GBHAUCNQSA-N |
Isomerische SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O |
Andere CAS-Nummern |
7801-18-5 |
Synonyme |
11-HADD 11-hydroxy-1,4-androstadiene-3,17-dione 11-hydroxy-1,4-androstadiene-3,17-dione, (11-beta)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



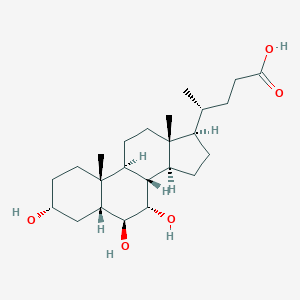
![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)
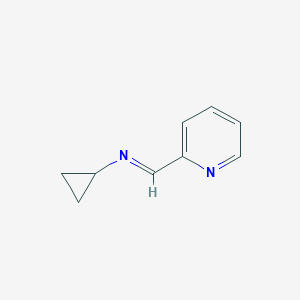
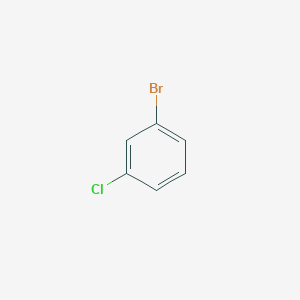
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
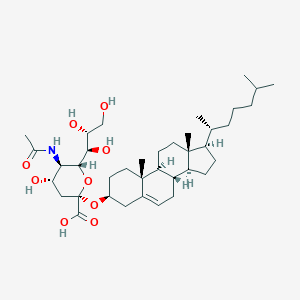
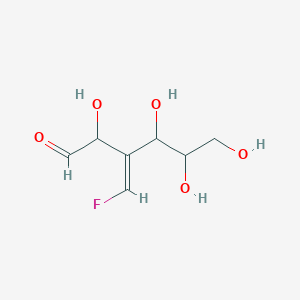
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
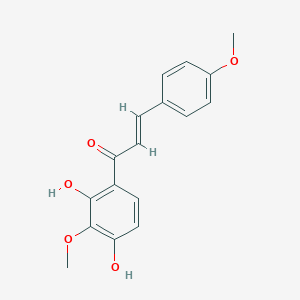
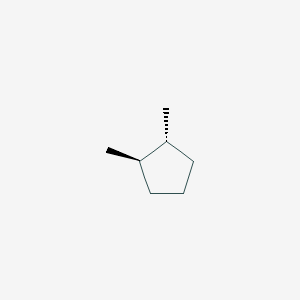
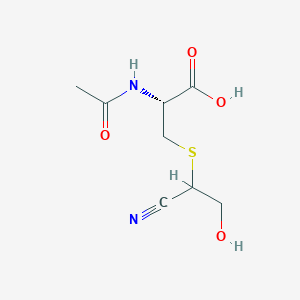
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
